N-{4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]phenyl}acetamide
Overview
Description
N-{4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]phenyl}acetamide, also known as TFAA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TFAA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-{4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]phenyl}acetamide is not well understood. However, it is believed that N-{4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]phenyl}acetamide acts as a Lewis acid catalyst in organic reactions. N-{4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]phenyl}acetamide has been shown to activate carbonyl compounds and promote the formation of carbon-carbon bonds.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of N-{4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]phenyl}acetamide. However, studies have shown that N-{4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]phenyl}acetamide can induce oxidative stress in cells and may have toxic effects on the liver and kidneys.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]phenyl}acetamide in lab experiments is its high reactivity and selectivity. N-{4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]phenyl}acetamide can activate carbonyl compounds and promote the formation of carbon-carbon bonds under mild reaction conditions. However, N-{4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]phenyl}acetamide is a toxic and hazardous chemical and requires careful handling and disposal.
Future Directions
There are several future directions for research on N-{4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]phenyl}acetamide. One area of research could be the development of new synthetic methods for N-{4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]phenyl}acetamide that are more efficient and environmentally friendly. Another area of research could be the investigation of the mechanism of action of N-{4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]phenyl}acetamide and its potential applications in catalysis and organic synthesis. Additionally, further studies could be conducted to determine the potential toxic effects of N-{4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]phenyl}acetamide on human health and the environment.
Scientific Research Applications
N-{4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]phenyl}acetamide has been extensively used in scientific research as a reagent in organic synthesis. It has been used in the preparation of various compounds, including pharmaceuticals, agrochemicals, and materials. N-{4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]phenyl}acetamide has also been used in the synthesis of chiral compounds and as a derivatizing agent in gas chromatography.
properties
IUPAC Name |
N-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F9NO/c1-6(23)22-8-4-2-7(3-5-8)9(10(13,14)15,11(16,17)18)12(19,20)21/h2-5H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNKAJXAUDABEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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